molecular formula C16H13NO3 B2461599 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 300556-74-5

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B2461599
CAS No.: 300556-74-5
M. Wt: 267.284
InChI Key: FUMUQFGFJALFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is a chemical compound belonging to the benzofuran class. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.

    Reduction: This reaction can modify the electronic properties of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzofuran compounds .

Scientific Research Applications

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy and carboxamide groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Biological Activity

5-Methoxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, characterized by its unique chemical structure that includes a methoxy group, a phenyl substituent, and a carboxamide functional group. This combination enhances both its solubility and biological activity, making it an intriguing candidate for therapeutic applications, particularly in neuroprotection, anti-tumor, and antibacterial activities.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H15_{15}NO3_3. The presence of the methoxy group contributes to its pharmacological properties, while the carboxamide group enhances its solubility in biological systems.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate biological pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress.

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor effects. In various cancer cell lines, it has exhibited potent antiproliferative activity. For instance, studies have reported that it can inhibit cell growth significantly, with some derivatives showing GI50_{50} values below 1 µM against multiple cancer types.

Antibacterial Properties

This compound has demonstrated antibacterial activity against several strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

The mechanisms underlying the biological activities of this compound are primarily attributed to its interactions with specific molecular targets involved in cellular processes such as:

  • DNA Replication : The compound interferes with DNA synthesis, which is crucial for cell proliferation.
  • Protein Synthesis : It inhibits the translation process, affecting the production of essential proteins in both cancerous and bacterial cells.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamideMethoxy group at C–7Neuroprotective, antioxidantSimilar neuroprotective effects
6-Methoxybenzofuran derivativesVarying substitutionsAnticancer propertiesEnhanced activity with methoxy at C–6
2-ArylbenzofuransAryl groups at different positionsAnti-inflammatory effectsDiverse biological profiles

Case Studies

  • Neuroprotection : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Cancer Cell Lines : A series of experiments conducted on A549 lung cancer cells showed that treatment with varying concentrations of this compound led to increased caspase-3 activation, indicating enhanced apoptosis. The compound exhibited a dose-dependent response with significant growth inhibition observed at concentrations as low as 50 nM.

Properties

IUPAC Name

5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMUQFGFJALFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977987
Record name 5-Methoxy-2-phenyl-1-benzofuran-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6241-03-8
Record name 5-Methoxy-2-phenyl-1-benzofuran-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.